2,6-Bis(4-pyridylethynyl)toluene

Übersicht

Beschreibung

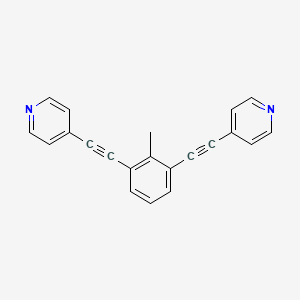

2,6-Bis(4-pyridylethynyl)toluene is an organic compound with the molecular formula C21H14N2. It is a member of the toluenes and is characterized by the presence of two pyridyl groups attached to a toluene core via ethynyl linkages.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-pyridylethynyl)toluene typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of 2,6-dibromotoluene with 4-ethynylpyridine in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine, to facilitate the coupling reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Bis(4-pyridylethynyl)toluene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridyl ketones.

Reduction: Reduction reactions can convert the ethynyl linkages to ethylene or ethane groups.

Substitution: The pyridyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridyl ketones, while reduction can produce ethylene or ethane derivatives .

Biologische Aktivität

2,6-Bis(4-pyridylethynyl)toluene (BPET) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article reviews the biological activity of BPET, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

BPET is characterized by its unique molecular structure, which features two pyridylethynyl groups attached to a toluene backbone. This configuration allows for significant π-π stacking interactions and coordination chemistry, making it suitable for various applications in supramolecular chemistry.

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 266.32 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not extensively reported |

The biological activity of BPET is primarily attributed to its ability to interact with various biological targets through coordination and hydrogen bonding. The pyridine nitrogen atoms can participate in coordination with metal ions, which may enhance the compound's bioactivity.

- Antioxidant Activity : BPET exhibits free radical scavenging properties, which can protect cells from oxidative stress.

- Anticancer Properties : Studies suggest that BPET can inhibit cancer cell proliferation by inducing apoptosis through several pathways, including mitochondrial dysfunction and caspase activation.

- Antimicrobial Effects : Preliminary data indicate that BPET possesses antimicrobial properties against certain bacterial strains, although further studies are needed to elucidate its efficacy.

Research Findings and Case Studies

Recent research has highlighted the diverse applications of BPET in biological systems:

- Nanostructured Materials : BPET has been utilized in the fabrication of nanostructured materials for drug delivery systems. These materials can improve the solubility and bioavailability of poorly soluble drugs.

- Coordination Complexes : The formation of metal-organic frameworks (MOFs) using BPET has shown promise in catalysis and gas storage applications.

- Supramolecular Architectures : BPET has been employed in the design of supramolecular structures that exhibit unique optical properties.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

BPT features a central toluene core with two 4-pyridylethynyl substituents. This configuration allows for strong π-π stacking interactions and coordination with metal ions, making it a versatile building block for complex molecular architectures.

Supramolecular Chemistry

BPT has been utilized in the formation of hybrid supramolecular architectures. For instance, studies have demonstrated that BPT can act as a donor in donor-acceptor systems, enabling the fabrication of organized nanopatterns on surfaces such as highly ordered pyrolytic graphite (HOPG). The ability to tune the concentration ratios of BPT with other compounds allows for the creation of diverse nanopatterns through self-assembly processes .

Sensing Applications

BPT derivatives have shown promise as sensors due to their electron-rich properties. The incorporation of BPT into polymeric networks has led to the development of materials capable of detecting cations and anions through changes in their optical properties. The intrinsic fluorescence of BPT can be exploited for sensitive detection methods in various environments .

Organic Electronics

In organic electronics, BPT has been investigated for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable π-stacked structures enhances charge transport properties, making it suitable for applications in electronic devices. Research has indicated that BPT-based materials can improve device performance by facilitating efficient charge separation and transport .

Coordination Chemistry

BPT serves as a ligand in coordination chemistry, particularly in the formation of metal complexes. Its pyridine moieties allow for coordination with transition metals, leading to the synthesis of novel metallocycles and complexes with unique photophysical properties. These complexes often exhibit interesting luminescent behavior, which can be harnessed in photonic applications .

Case Study 1: Hybrid Nanopatterning

A study demonstrated the successful fabrication of hybrid nanopatterns using BPT and another compound (DTT) on HOPG surfaces. By varying the concentration ratios, researchers observed different structural arrangements that could be characterized through scanning tunneling microscopy (STM). This work highlights BPT's versatility in creating ordered nanostructures essential for nanoscale applications .

Case Study 2: Sensor Development

Research involving BPT-based sensors revealed their effectiveness in detecting specific ions through fluorescence quenching mechanisms. The incorporation of BPT into a polymer matrix allowed for selective sensing capabilities, showcasing its potential utility in environmental monitoring and analytical chemistry .

Case Study 3: Photonic Applications

BPT's coordination with platinum complexes resulted in novel materials that exhibit dual-emission properties. These materials have been studied for their applications in light-emitting devices, demonstrating enhanced luminescence efficiency due to the unique interactions facilitated by BPT .

Eigenschaften

IUPAC Name |

4-[2-[2-methyl-3-(2-pyridin-4-ylethynyl)phenyl]ethynyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2/c1-17-20(7-5-18-9-13-22-14-10-18)3-2-4-21(17)8-6-19-11-15-23-16-12-19/h2-4,9-16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBXDOGIIUDHHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C#CC2=CC=NC=C2)C#CC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40658029 | |

| Record name | 4,4'-[(2-Methyl-1,3-phenylene)di(ethyne-2,1-diyl)]dipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40658029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865756-45-2 | |

| Record name | 4,4'-[(2-Methyl-1,3-phenylene)di(ethyne-2,1-diyl)]dipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40658029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.